molecular formula C10H7NO2 B147528 Quinoline-2-carboxylic acid CAS No. 93-10-7

Quinoline-2-carboxylic acid

Cat. No.: B147528
CAS No.: 93-10-7
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Description

Quinaldic acid, also known as quinoline-2-carboxylic acid, is an organic compound belonging to the class of quinoline carboxylic acids. It is characterized by a quinoline ring system substituted by a carboxyl group at the second position. This compound is a white crystalline solid that is soluble in hot water, ethanol, benzene, chloroform, ether, and alkaline solutions .

Chemical Reactions Analysis

Types of Reactions: Quinaldic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal and synthetic organic chemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of QCA and its derivatives as anticancer agents. For instance, a study synthesized an aryl ester from QCA and evaluated its effects on prostate cancer cell lines (PC3). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 26 µg/mL, demonstrating a concentration-dependent decrease in cell viability. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
QCA Aryl EsterPC3 (Prostate Cancer)26Apoptosis induction, S phase arrest
TQCAPlasmodium berghei-infected erythrocytesN/AAntioxidant activity, reduction of oxidative stress

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. A specific derivative, 5,8-dimethylthieno[2,3-b]this compound (TQCA), demonstrated significant activity against Plasmodium species by inhibiting hemoglobin degradation in infected erythrocytes. This compound enhanced the oxidative stress defense mechanisms in cells, leading to decreased parasitemia levels in murine models .

Case Study: TQCA in Malaria Treatment

In vivo studies confirmed TQCA's efficacy in reducing parasitemia and prolonging survival in infected mice. The compound's ability to modulate antioxidant enzyme activity was pivotal in protecting erythrocytes from oxidative damage caused by malaria infection .

Neuroprotective Effects

This compound derivatives have been investigated for neuroprotective applications. One notable derivative acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has shown promise in preclinical models for mitigating excitotoxic damage .

Table 2: Neuroprotective Applications of Quinoline Derivatives

CompoundTarget ReceptorApplication
QCA DerivativeNMDA ReceptorNeuroprotection in neurodegenerative diseases
(+) Enantiomer of QCAGlycine Binding SiteReducing excitotoxicity effects

Drug Development Potential

The structural diversity of QCA derivatives positions them as valuable scaffolds for drug development. Research has indicated that modifications to the quinoline structure can enhance biological activity against various pathogens and cancer cells. For example, derivatives with specific functional groups have been shown to possess high antimycobacterial activity against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Quinaldic acid is unique among quinoline carboxylic acids due to its specific substitution pattern and biological activities. Similar compounds include:

Quinaldic acid stands out for its diverse applications in chemistry, biology, and medicine, making it a valuable compound for scientific research and industrial use.

Biological Activity

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies, data tables, and case analyses.

This compound has the molecular formula C10H7NO2C_{10}H_7NO_2 and a molecular weight of approximately 173.17 g/mol. It is characterized by a carboxyl group at the 2-position of the quinoline ring system, which enhances its solubility and reactivity. The compound has a melting point of 156 °C and exhibits moderate solubility in water .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines. A notable study synthesized an aryl ester derivative from this compound and evaluated its effects on PC3 prostate cancer cells. The results indicated:

  • Cytotoxicity : The synthesized compound showed potent cytotoxicity with an IC50 value of 26 µg/mL when tested at a concentration of 125 µg/mL.
  • Mechanism of Action : The compound induced apoptosis by increasing Bax expression while decreasing Bcl-2 levels, which in turn activated caspases-7 and -9. Furthermore, it effectively blocked the S phase of the cell cycle and caused DNA fragmentation .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µg/mL)Mechanism
PC326Apoptosis induction via Bax/Bcl-2 modulation

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb). A study highlighted the activity of various derivatives of quinoxaline-2-carboxylic acid against M. tb strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.25 µg/mL against M. tuberculosis.
  • Mechanism : The compounds were found to act as DNA-damaging agents, introducing single- and double-stranded breaks in bacterial DNA, which is critical for their antimicrobial efficacy .

Table 2: Summary of Antimicrobial Activity

Compound DerivativeMIC (µg/mL)Target OrganismMechanism
Quinoxaline-2-carboxylic acid1.25M. tuberculosisDNA damage
Other derivativesVariesM. smegmatisDNA damage

Additional Biological Activities

Beyond its anticancer and antimicrobial effects, this compound has been implicated in various physiological processes:

  • Inhibition of Proinsulin Synthesis : It has been shown to inhibit proinsulin synthesis in pancreatic islet cells, suggesting potential implications in diabetes management .
  • Influence on Tumor Suppressor Genes : Studies indicate that it may alter the expression of the p53 tumor suppressor gene and affect its phosphorylation status, further supporting its role in cancer biology .

Case Studies

  • Prostate Cancer Study : A detailed examination revealed that treatment with this compound derivatives led to significant apoptosis in PC3 cells, with observable morphological changes consistent with programmed cell death.
  • Tuberculosis Treatment : In vivo studies demonstrated that certain derivatives maintained low toxicity while exhibiting strong antimycobacterial activity, highlighting their potential as novel therapeutic agents against drug-resistant strains.

Q & A

Basic Research Questions

Q. What are the common transition metals used to form mixed-ligand complexes with quinoline-2-carboxylic acid, and how are these complexes characterized?

this compound (Q2CA) exhibits strong chelating properties due to its carboxyl and nitrogen groups. Commonly studied transition metals include Co(II) and Ni(II), which form complexes with Q2CA and co-ligands like 2,2'-bipyridine. Characterization involves FT-IR (to confirm ligand coordination via shifts in carboxylate stretching frequencies), UV-Vis spectroscopy (to analyze d-d transitions), elemental analysis, magnetic susceptibility, and conductivity measurements. Thermo-gravimetric analysis (TGA) is used to assess thermal stability .

Q. How is this compound synthesized, and what are its key physicochemical properties?

Q2CA (C₁₀H₇NO₂, MW 173.17 g/mol) is synthesized via direct reaction of quinoline derivatives with carboxylic acid precursors or through microwave-assisted methods. Key properties include a melting point of 156–158°C, boiling point of 348.7°C, and density of 1.3 g/cm³. It is moderately water-soluble and exhibits a logP value of 2.17, indicating hydrophobic character. Structural confirmation is achieved via NMR, X-ray crystallography, and mass spectrometry .

Q. What role does this compound play in covalent organic frameworks (COFs), and how are these materials applied?

Q2CA serves as a linker in COFs due to its rigid aromatic structure and functional groups, enabling π-π stacking and hydrogen bonding. For example, Q2CA-linked COFs synthesized via one-pot reactions exhibit high surface areas (BET analysis) and are used for pollutant adsorption, such as heavy metals or organic dyes. Characterization involves PXRD for crystallinity, FT-IR for bond formation, and SEM/TEM for morphology .

Advanced Research Questions

Q. How can researchers mitigate chlorinated by-products during the synthesis of quinoline-2-carbonyl chloride?

Chlorination at position 4 of the quinoline ring is a common side reaction when using thionyl chloride (SOCl₂). Strategies include:

  • Using milder activating agents (e.g., oxalyl chloride with catalytic DMF).
  • Optimizing reaction temperature and time to minimize over-chlorination.
  • Employing microwave-assisted synthesis to enhance selectivity and reduce side reactions .

Q. What computational methods are employed to model this compound interactions in metal complexes, and how do they compare to experimental data?

Density Functional Theory (DFT) using Gaussian 09 and HyperChem 8.0 predicts bond lengths, angles, and electronic transitions in Q2CA-metal complexes. For example, theoretical UV-Vis spectra of Ni(II)-Q2CA complexes align with experimental data within 10–15 nm deviations. Mulliken charge analysis reveals electron donation from Q2CA’s carboxylate oxygen to metal centers, consistent with FT-IR shifts .

Q. How does the carboxyl group position on quinoline derivatives influence α-glucosidase/α-amylase inhibition?

Structure-activity relationship (SAR) studies show that the carboxyl group at position 2 (Q2CA) is critical, with IC₅₀ values of 9.1 µg/mL (α-glucosidase) and 15.5 µg/mL (α-amylase). Derivatives lacking the carboxyl group (e.g., quinoline-2-carboxaldehyde) show no activity. Computational docking reveals hydrogen bonding between Q2CA’s carboxyl group and enzyme active sites (e.g., ASP307 in α-glucosidase) .

Q. What strategies enhance the solubility and bioavailability of this compound in pharmaceutical formulations?

  • Co-crystallization: Co-crystals with gallic acid improve aqueous solubility via hydrogen-bonded networks.
  • Derivatization: Esterification (e.g., methyl esters) or amidation enhances lipophilicity for membrane permeability.
  • Nanoencapsulation: Polymeric nanoparticles (PLGA) or liposomes increase bioavailability in in vivo models .

Q. How do microwave synthesis methods compare to conventional methods for preparing Q2CA-metal complexes?

Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields (>85% vs. 60–70% conventionally). For Co(II)-Q2CA complexes, microwave synthesis enhances crystallinity, as shown by sharper PXRD peaks, and reduces energy consumption by ~70%. Kinetic studies reveal accelerated ligand substitution rates under microwave conditions .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported LD₅₀ values for this compound: How should researchers interpret toxicity data?

Q2CA’s intraperitoneal LD₅₀ in mice is 1 g/kg, while oral toxicity in birds is 100 mg/kg. These variations arise from species-specific metabolism and administration routes. Researchers should prioritize data from relevant models (e.g., rodents for mammalian toxicity) and adhere to safety protocols (e.g., PPE, fume hoods) during handling .

Q. Conflicting reports on Q2CA’s role in COF stability: What factors determine framework robustness?

While some studies highlight Q2CA’s stability in acidic conditions, others note hydrolysis under prolonged basic conditions. Stability depends on linker-metal coordination strength (e.g., Zn²⁺ > Co²⁺) and crosslinking density. Accelerated aging tests (e.g., 72 hrs in pH 2–12 buffers) are recommended for application-specific validation .

Q. Methodological Recommendations

  • Characterization: Always pair spectroscopic data (FT-IR, UV-Vis) with elemental analysis and single-crystal XRD for unambiguous structural confirmation.
  • Synthesis Optimization: Use design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent) in Q2CA derivatization.
  • Computational Validation: Cross-validate DFT results with experimental spectroscopic or crystallographic data to refine force field parameters .

Properties

IUPAC Name

quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
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InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID6059079
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Molecular Weight

173.17 g/mol
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Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS], Solid
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Solubility

14.0 mg/mL
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CAS No.

93-10-7
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Melting Point

156 °C
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Synthesis routes and methods I

Procedure details

A solution of ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate (100 g; 0.256 mole), 400 ml of lN NaOH and 700 ml of THF was refluxed for 2.5 hrs. It was cooled, THF was removed by distillation and the residue cooled to 0-5° C. It was acidified with 2N HCl, the white solid filtered and washed with 1.5 L. of water The product was dried in an oven at 70° C. for 18 hrs. to give 90.4 g (97.5%) of quinolinecarboxylic acid. This product was used in the next step without further purification.
Name
ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), methyl quinoline-2-carboxylate (20.0 mg, 0.11 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was then concentrated in vacuo. The yellow solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted with ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoline-2-carboxylic acid as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
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reactant
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of [(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester of Example 1g (2.5 g, 7.28 mmol) in CH2Cl2 (100 mL) and sat. NaHCO3 (400 mL) was added the solution of 2-pyridinesulfonyl chloride-N-oxide (27 mL, 102 mg/mL) dropwise in portions. As the addition proceeds additional sat. NaHCO3 is added in order to maintain the pH at approximately 8-9. Upon complete addition of the sulfonylchloride the reaction is stirred for an additional hour whereupon the organic layer was removed and washed with brine. The organic layer was evaporated and the residue chromatographed (5% methanol:dichloromethane) to provide 2.5 g of the title compound: MS (El) 500 (M+H+).
Name
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridinesulfonyl chloride-N-oxide
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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